ベカナマイシン

概要

科学的研究の応用

Bekanamycin has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of semisynthetic antibiotics such as arbekacin and dibekacin.

Biology: Bekanamycin is used in studies involving bacterial protein synthesis and antibiotic resistance mechanisms.

Medicine: It is used to treat bacterial infections, particularly those resistant to other antibiotics.

作用機序

ベカナマイシンは、細菌の30Sリボソームサブユニットに結合することにより効果を発揮し、t-RNAの誤読を引き起こします。 これにより、細菌は成長に不可欠なタンパク質を合成できなくなり、最終的に細菌細胞の死に至ります 。関連する分子標的には、リボソームサブユニット内の特定のタンパク質とヌクレオチドが含まれます。

生化学分析

Biochemical Properties

Bekanamycin interacts with various biomolecules in its role as an antibiotic. It is known to bind to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Cellular Effects

Bekanamycin has significant effects on bacterial cells. It inhibits protein synthesis, which is crucial for bacterial growth and replication . This interference with protein synthesis disrupts cellular processes, leading to the death of the bacterial cell.

Molecular Mechanism

The molecular mechanism of action of Bekanamycin involves binding to the 30S subunit of the bacterial ribosome. This binding interferes with the process of translation, preventing the correct reading of mRNA. As a result, the bacterium is unable to synthesize essential proteins, leading to cell death .

Temporal Effects in Laboratory Settings

Aminoglycosides like Bekanamycin are typically quite stable .

Metabolic Pathways

It is known that aminoglycosides are not metabolized to a significant extent in humans, and are primarily excreted unchanged in the urine .

Transport and Distribution

Aminoglycosides are known to be poorly absorbed from the gut, and are therefore usually administered by injection for systemic effect .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the bacterial ribosome .

準備方法

ベカナマイシンは通常、ストレプトマイセス・カナマイセティカスによる発酵によって生産されます。工業生産では、収量を最大にするために発酵条件を最適化します。 次に、化合物は発酵液から抽出され、精製されます .

化学反応解析

ベカナマイシンは、次のようなさまざまな化学反応を起こします。

酸化: ベカナマイシンは特定の条件下で酸化される可能性がありますが、詳細な反応経路は広く文書化されていません。

還元: 還元反応は、ベカナマイシン中の官能基を修飾し、生物活性を変化させる可能性があります。

置換: 置換反応は、特に分子中のアミノ基に関与して発生する可能性があります。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

ベカナマイシンには、いくつかの科学研究への応用があります。

化学: ベカナマイシンは、アルベカシンやジベカシンなどの半合成抗生物質の合成の前駆体として使用されます.

生物学: ベカナマイシンは、細菌のタンパク質合成や抗生物質耐性機構に関する研究で使用されます。

化学反応の分析

Bekanamycin undergoes various chemical reactions, including:

Oxidation: Bekanamycin can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

Reduction: Reduction reactions can modify the functional groups in Bekanamycin, potentially altering its biological activity.

Substitution: Substitution reactions can occur, particularly involving the amino groups in the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

ベカナマイシンは、カナマイシンA、ゲンタマイシン、トブラマイシンなどの他の化合物を含むアミノグリコシド系抗生物質の仲間です。 これらの化合物と比較して、ベカナマイシンは、半合成抗生物質の前駆体として使用できる独自の構造を持っています 。 広範囲の細菌に対する有効性も、他のいくつかのアミノグリコシドとは異なります .

類似の化合物には、以下が含まれます。

- カナマイシンA

- ゲンタマイシン

- トブラマイシン

- アミカシン

これらの化合物はそれぞれ独自の特性と用途を持っていますが、細菌のタンパク質合成阻害を伴う共通の作用機序を共有しています .

特性

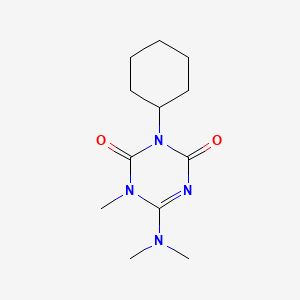

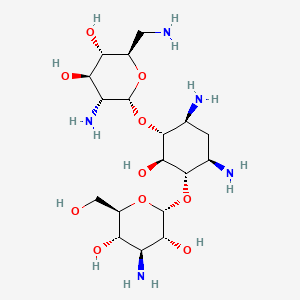

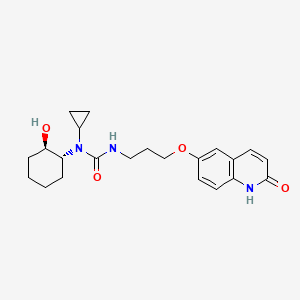

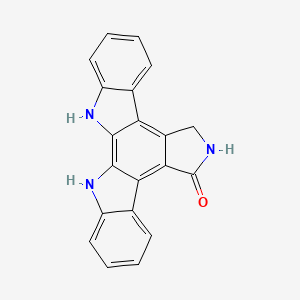

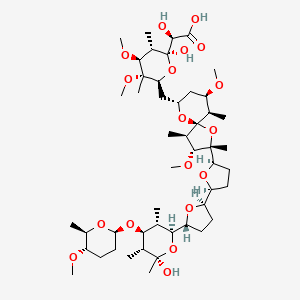

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLOUVUUNMCJE-FQSMHNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29701-07-3 (sulfate[1:1]) | |

| Record name | Bekanamycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023185 | |

| Record name | Kanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4696-76-8 | |

| Record name | Kanamycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4696-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bekanamycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bekanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bekanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEKANAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JT14C3GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bekanamycin exert its antibacterial effect?

A1: Bekanamycin irreversibly binds to the bacterial 30S ribosomal subunit, lodging itself between 16S rRNA and S12 protein. This interaction disrupts the formation of the translational initiation complex and leads to misreading of mRNA, ultimately inhibiting protein synthesis and causing bacterial death.

Q2: Does bekanamycin affect neuromuscular transmission?

A2: Research indicates that bekanamycin can induce neuromuscular blockade. Studies on rat sciatic nerve-gastrocnemius muscle preparations showed that bekanamycin exhibits neuromuscular blocking activity, similar in potency to another aminoglycoside, tobramycin. This effect was found to be reversible with the application of calcium chloride.

Q3: Can bekanamycin impact cardiac function?

A3: Research on frog cardiac pacemaker cells suggests that bekanamycin can influence cardiac electrical activity. Studies showed that bekanamycin decreased action potential amplitude, overshoot, and the rate of rise in a concentration-dependent manner. This effect was attributed to the potential blockade of slow calcium currents, which are crucial for both upstroke and slow diastolic depolarization, and modulation of potassium outward currents.

Q4: What is the molecular formula and weight of bekanamycin?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of bekanamycin. To obtain this information, it is recommended to refer to chemical databases like PubChem or ChemSpider.

Q5: What analytical methods have been used to study bekanamycin?

A5: Several analytical techniques have been employed in the provided research to study bekanamycin and its effects:

- Electrophysiology: This technique was used to investigate the impact of bekanamycin on cardiac pacemaker cells by measuring changes in action potential characteristics.

- Chromogenic Assay: This method was employed to assess the potential interference of various antibiotics, including bekanamycin, on endotoxin detection using a Limulus reagent and a chromogenic substrate.

- Electrophoresis and Bioautography: This technique was utilized for the identification and quantification of residual aminoglycoside antibiotics, including bekanamycin, in animal tissues.

- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This method is mentioned as a powerful technique for separating and quantifying tobramycin and its impurities, including bekanamycin.

- Mass Spectrometry (MS): This technique was employed to study the binding interactions and specific binding sites of aminoglycoside antibiotics, including bekanamycin, with ribosomal RNA subdomains.

- Capillary Electrophoresis with Electrochemical Detection (CE-EC): This method was explored as a potential technique for determining the levels of aminoglycoside antibiotics, including bekanamycin, in pharmaceutical preparations using copper electrodes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)

![2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1673220.png)